molecular formula C8H12O6P2 B1357465 m-Xylylenediphosphonic Acid CAS No. 144052-40-4

m-Xylylenediphosphonic Acid

Cat. No. B1357465
CAS RN: 144052-40-4
M. Wt: 266.12 g/mol
InChI Key: PYWZCUXISXXGMI-UHFFFAOYSA-N
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Description

M-Xylylenediphosphonic Acid is an organic phosphonic acid that contains two phosphonic acid groups attached to a central aromatic ring of m-xylylene. It is a solid at 20°C .


Synthesis Analysis

M-Xylylenediphosphonic Acid can be synthesized hydrothermally . A series of new metal phosphonates were hydrothermally synthesized and structurally characterized based on m-xylylenediphosphonic acids .


Molecular Structure Analysis

M-Xylylenediphosphonic Acid has a molecular formula of C8H12O6P2 and a molecular weight of 266.13 . It contains 28 bonds in total: 16 non-H bonds, 8 multiple bonds, 4 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 4 hydroxyl groups, and 2 phosphonates .


Physical And Chemical Properties Analysis

M-Xylylenediphosphonic Acid has a melting point of 216°C .

Scientific Research Applications

m-Xylylenediphosphonic Acid: A Comprehensive Analysis

m-Xylylenediphosphonic Acid (C8H12O6P2) is a versatile chemical compound with a variety of applications in scientific research. Below are some unique applications based on the information gathered:

Hydrothermal Synthesis of Metal Phosphonates: This compound serves as a precursor for the hydrothermal synthesis of new metal phosphonates. These synthesized structures have potential applications in catalysis, ion exchange, and as precursors for the preparation of other materials .

Electrochemical Catalysis: m-Xylylenediphosphonic Acid is used in designing phosphorus-doped carbon@MoP electrocatalysts, which exhibit excellent activity for the hydrogen evolution reaction (HER), a promising method for producing clean hydrogen fuel .

Coordination Chemistry: It acts as a ligand in coordination chemistry to form novel copper (II) coordination polymers, which could be explored for their electrical conductivity, magnetic properties, or as frameworks for catalysis .

Safety and Hazards

M-Xylylenediphosphonic Acid is corrosive and can cause severe skin burns and eye damage . It may also be corrosive to metals . It is recommended to avoid breathing its dust, mist, or vapors, and to use personal protective equipment when handling it .

Future Directions

M-Xylylenediphosphonic Acid has been used in the development of phosphorus-doped carbon@MoP electrocatalysts for the hydrogen evolution reaction . This represents a promising direction for future research and applications.

Mechanism of Action

Target of Action

m-Xylylenediphosphonic Acid (H4L) primarily targets metal ions in its environment . It has been used to synthesize a series of new metal phosphonates, including [M(H2L)(bpy)] (M = Mn, Co), [MH2L)(phen)] (M = Co, Cu), and [Cu2(H2L)2(bpy″)2] where bpy = 2,2′-bipyridine, phen = 1,10-phenanthroline, bpy″ = 4,4′-dimethyl-2,2′-bipyridine .

Mode of Action

The compound interacts with its targets by partially deprotonating to afford H2L2− . The H2L2− ligands function as tetradentate ligands, with each phosphonate group adopting a bidentate coordination mode with two metal centers to generate a 2D layer . In some cases, the H2L2− anions function as tridentate ligands, with one phosphonate group adopting the bidentate mode and another phosphonate group adopting the monodentate mode, thus linking three metal atoms to provide a 1D chain .

Biochemical Pathways

It’s known that phosphonates mimic the phosphates and carboxylates of biological molecules to potentially inhibit metabolic enzymes .

Pharmacokinetics

Its solid state at 20°c and its melting point of 216°C suggest that it may have low bioavailability due to poor absorption.

Result of Action

Its ability to form complex structures with metal ions suggests it could potentially influence the properties and behaviors of these ions in a cellular environment .

Action Environment

The action of m-Xylylenediphosphonic Acid is influenced by environmental factors such as temperature and pH. For instance, its ability to form metal phosphonates is achieved through hydrothermal synthesis . Furthermore, its stability may be affected by the presence of other ions in the environment .

properties

IUPAC Name

[3-(phosphonomethyl)phenyl]methylphosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O6P2/c9-15(10,11)5-7-2-1-3-8(4-7)6-16(12,13)14/h1-4H,5-6H2,(H2,9,10,11)(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYWZCUXISXXGMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)CP(=O)(O)O)CP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O6P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30598288
Record name [1,3-Phenylenebis(methylene)]bis(phosphonic acid)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30598288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

144052-40-4
Record name NSC725600
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Record name [1,3-Phenylenebis(methylene)]bis(phosphonic acid)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30598288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name m-Xylylenediphosphonic Acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes m-xylylenediphosphonic acid interesting for material science applications?

A1: m-Xylylenediphosphonic acid is an organophosphorus compound with two phosphonic acid groups attached to a m-xylyl group. These phosphonic acid groups can act as ligands, binding to metal ions and forming extended structures. This ability makes m-xylylenediphosphonic acid a valuable building block in the synthesis of metal phosphonates, a class of materials known for their diverse structures and potential applications in areas like catalysis, gas storage, and proton conductivity. []

Q2: What does the research paper tell us about using m-xylylenediphosphonic acid to synthesize metal phosphonates?

A2: The paper, titled "Hydrothermal synthesis, structures and properties of metal phosphonates based on m-xylylenediphosphonic acid", [] explores using m-xylylenediphosphonic acid to create new metal phosphonate materials. The researchers utilized hydrothermal synthesis, a method involving high temperatures and pressures in an aqueous solution, to facilitate the reaction between m-xylylenediphosphonic acid and various metal ions. The study reports on the successful synthesis of novel metal phosphonates with intriguing structural features, underscoring the potential of m-xylylenediphosphonic acid as a building block for new materials. While the specific properties and potential applications of these synthesized materials aren't fully detailed in the abstract, the research highlights the compound's potential in material science.

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